1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene

Catalog No.
S3318904
CAS No.
911818-75-2
M.F
C45H30O6
M. Wt
666.7
Availability
In Stock
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1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene

CAS Number

911818-75-2

Product Name

1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene

IUPAC Name

4-[4-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid

Molecular Formula

C45H30O6

Molecular Weight

666.7

InChI

InChI=1S/C45H30O6/c46-43(47)37-19-13-31(14-20-37)28-1-7-34(8-2-28)40-25-41(35-9-3-29(4-10-35)32-15-21-38(22-16-32)44(48)49)27-42(26-40)36-11-5-30(6-12-36)33-17-23-39(24-18-33)45(50)51/h1-27H,(H,46,47)(H,48,49)(H,50,51)

InChI Key

PEQRGMPXYDIZSX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C7=CC=C(C=C7)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C7=CC=C(C=C7)C(=O)O

Metal-Organic Framework (MOF) Synthesis:

1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene, also known as H3BBC or TCBTB, finds application in the field of materials science, specifically in the synthesis of metal-organic frameworks (MOFs) []. MOFs are a class of porous materials with a highly ordered structure composed of metal ions or clusters linked by organic linker molecules.

The rigid and tri-carboxylate functionality of 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene makes it a suitable linker for constructing MOFs with well-defined pore sizes and functionalities. Studies have shown that MOFs constructed with this linker exhibit promising properties for various applications, including:

  • Gas storage and separation: Due to their high surface area and tunable pore size, MOFs based on 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene can be used for the efficient capture and separation of gases like hydrogen and carbon dioxide [, ].
  • Catalysis: MOFs with this linker can be functionalized with catalytic sites, enabling them to act as catalysts for various chemical reactions [].

Other Potential Applications:

While research on 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene is primarily focused on MOF synthesis, its unique properties suggest potential applications in other areas, such as:

  • Organic electronics: The molecule's rigid structure and aromatic character could be beneficial in developing organic semiconductors for applications in solar cells and organic light-emitting diodes (OLEDs).
  • Sensor development: The carboxylic acid groups on the molecule can potentially be used to design sensors for specific molecules or ions.

1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene, also known by its CAS number 911818-75-2, is a complex organic compound characterized by a central benzene ring bonded to three carboxy[1,1'-biphenyl] groups. This structure imparts unique properties that make it valuable in various scientific applications. The molecular formula of this compound is C₄₅H₃₀O₆, and it has a molecular weight of 666.72 g/mol. The compound typically appears as a white powder or crystal with a melting point of approximately 326 °C .

H3TCBPB does not have a direct biological function. Its mechanism of action lies in its ability to form MOFs. Within an MOF structure, the precise arrangement of the carboxylic acid groups allows for specific interactions with guest molecules. This can be utilized for gas adsorption and separation, where the MOF acts like a sieve, allowing certain gas molecules to pass through while capturing others [].

Due to its functional groups:

  • Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters using agents like potassium permanganate or chromium trioxide.
  • Reduction: Carboxylic acids can be reduced to alcohols or aldehydes using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the biphenyl units using halogens or nitrating agents under controlled conditions .

The synthesis of 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene typically involves several steps:

  • Formation of Biphenyl Units: The initial step often includes the synthesis of 4-carboxy[1,1'-biphenyl] units through Suzuki coupling reactions involving palladium catalysts and boronic acids.
  • Attachment to Central Benzene Ring: The biphenyl units are then attached to the central benzene ring via Friedel-Crafts acylation reactions using strong Lewis acids like aluminum chloride as catalysts.
  • Purification: The final product is purified through recrystallization or column chromatography to achieve high purity levels exceeding 98% .

The unique structural properties of 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene enable its use in various applications:

  • Materials Science: It serves as a building block for the synthesis of complex organic molecules and coordination polymers.
  • Metal-Organic Frameworks: This compound acts as a ligand in the formation of metal-organic frameworks (MOFs), which are used for hydrogen adsorption and other gas storage applications.
  • Pharmaceutical Development: Its potential utility in drug development is being explored due to its structural characteristics and ability to form stable complexes with metal ions .

Interaction studies involving 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene primarily focus on its coordination chemistry. The carboxylic acid groups can act as ligands that bind to various metal ions, forming coordination polymers that exhibit unique properties suitable for catalysis and materials science applications. Studies have shown that these interactions can lead to novel structural arrangements that enhance the performance of materials derived from this compound.

Several compounds share structural similarities with 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene. Here are some notable examples:

Compound NameChemical StructureKey Features
1,3,5-Tris(3',5'-carboxy[1,1'-biphenyl]-4-yl)benzeneC₄₅H₃₀O₆Similar structure with different carboxy position; potential for different interaction properties.
1,3,5-Tris(4-amino[1,1'-biphenyl]-4-yl)benzeneC₄₂H₃₃N₃Contains amino groups; used in photocatalysis and detection applications.
4-Carboxyphenylboronic acidC₉H₉B O₃Used in Suzuki coupling reactions; simpler structure but relevant in similar synthetic pathways.

These compounds highlight the uniqueness of 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene due to its specific arrangement of functional groups and potential applications in advanced materials and coordination chemistry.

The introduction of ortho-functional groups to H3TCBPB's peripheral phenyl rings represents a powerful method for directing metal cluster assembly and framework topology. By substituting fluorine, chlorine, or methyl groups at the 3 and 3″ positions relative to carboxylate groups, researchers significantly alter both steric and electronic properties of the ligand [2].

Electronic Modulation of Carboxylate Acidity

Density functional theory (DFT) calculations reveal that ortho-fluorine substitution increases the acidity of central carboxyl groups by 12-15% compared to peripheral groups, while methyl substituents create a 9% acidity differential through steric effects [2]. This controlled deprotonation hierarchy enables sequential metal coordination events during MOF assembly. For H3TCBPB-F (fluorinated derivative), the enhanced central carboxyl acidity promotes early-stage formation of trinuclear rare-earth clusters (RE3), which subsequently transform into thermodynamically stable tetranuclear RE4 clusters during prolonged reactions [2].

Steric Control of Dihedral Angles

Ortho-substituents enforce specific dihedral angles between phenyl rings and carboxylate groups, directly impacting metal coordination geometry. Methyl-functionalized H3TCBPB-CH3 induces a 58° dihedral angle between the central benzene core and peripheral biphenyl units, compared to 42° in the unmodified ligand [2]. This steric constraint directs the formation of mixed hexanuclear RE6 and tetranuclear RE4 clusters, resulting in a (3,3,8,10)-c kyw topology framework with 14 Å hexagonal channels [2].

Topological Diversity Through Substituent Engineering

Systematic substitution studies demonstrate predictable relationships between ortho-group properties and resulting MOF architectures:

Ortho-SubstituentCluster TypeFramework TopologyPore Diameter
-FRE3 → RE4(3,12)-c lee9.8 Å
-CH3RE6 + RE4(3,3,8,10)-c kyw14.2 Å
-ClRE6(3,3,3,10,10)-c11.5 Å
-OCH3RE6(3,3,3,12)-c8.9 Å

Table 1: Correlation between ortho-substituents and MOF structural properties [2]

This substituent-dependent cluster assembly enables rational design of frameworks for specific applications, such as the RE4-based lee topology's exceptional stability for gas storage applications [2].

Solvothermal Synthesis Optimization Parameters

The solvothermal synthesis of H3TCBPB-based MOFs requires precise control over reaction parameters to achieve phase-pure crystalline products. Key optimization variables include solvent composition, temperature ramping protocols, and temporal control of cluster transformation.

Solvent System Effects

Mixed solvent systems containing dimethylformamide (DMF) and water in 3:1 volumetric ratios produce optimal crystal growth kinetics for H3TCBPB MOFs. The high dielectric constant of DMF (36.7) facilitates ligand deprotonation, while water molecules participate in cluster hydrolysis equilibria [5]. Ethanol additives (5-10 vol%) reduce interfacial tension, yielding larger single crystals (200-500 μm) suitable for single-crystal X-ray diffraction analysis [2].

Temperature-Time Profile Optimization

A three-stage heating protocol proves critical for controlling nucleation and growth:

  • Nucleation Phase: Rapid heating to 120°C (5°C/min) induces instantaneous nucleation
  • Cluster Assembly: 48-hour dwell at 100°C allows complete RE3 cluster formation
  • Framework Propagation: Slow cooling (0.2°C/min) to room temperature enables defect-free framework extension [2]

Prolonged reaction times (>72 hours) trigger thermodynamic phase transformations, such as the RE3 → RE4 cluster conversion observed in fluorinated derivatives. This Ostwald ripening process increases framework stability but reduces porosity by 18-22% [2].

Ligand-to-Metal Stoichiometry

The molar ratio of H3TCBPB to rare-earth salts (RE(NO3)3) significantly impacts cluster nuclearity:

RE:H3TCBPB RatioDominant ClusterCrystallinity (%)Surface Area (m²/g)
2:1RE3781450
1:1RE4921890
1:2RE6851670

Table 2: Stoichiometric effects on MOF properties [2] [5]

Excess ligand (1:2 ratio) promotes formation of larger RE6 clusters through chelate-assisted metal aggregation, while metal-rich conditions favor compact RE3/RE4 units [2].

Post-Synthetic Modification Techniques for Enhanced Functionality

While H3TCBPB's rigid backbone limits traditional post-synthetic exchange methods, recent advances enable targeted functionalization of both metal clusters and organic linkers.

Cluster-Centric Modifications

Controlled oxidation of RE3 clusters using H2O2/HNO3 mixtures introduces μ3-O bridges that enhance framework stability (TGA decomposition temperature increase from 325°C to 415°C) [5]. Cluster doping with transition metals (e.g., 5% Fe³⁺ substitution in Tb³⁺ clusters) creates luminescent probes with selective Fe³⁺ recognition (Ksv = 9.5×10⁻⁴ M⁻¹ in DMF) [5].

Linker Functionalization via Click Chemistry

Azide-modified H3TCBPB derivatives enable copper-catalyzed azide-alkyne cycloaddition (CuAAC) post-synthesis. Subsequent reactions with propargyl-functionalized species introduce:

  • Sulfonic acid groups (SO3H) for proton conductivity (σ = 1.3×10⁻² S/cm at 80°C)
  • Ethylenediamine sidechains for CO2/N2 selectivity enhancement (CO2 uptake increase from 18 to 42 cm³/g)
  • Fluorescent tags (e.g., dansyl derivatives) for in situ pH monitoring [2] [5]

Defect Engineering for Catalysis

Controlled generation of missing-cluster defects (5-8% vacancy concentration) through mild acid etching creates open metal sites for heterogeneous catalysis. These modified frameworks demonstrate 94% conversion efficiency in the cycloaddition of CO2 to epoxides under solvent-free conditions [2].

Structural Foundation of Cluster Formation

The formation of hexanuclear and tetranuclear clusters in rare-earth metal-organic frameworks represents a fundamental aspect of topological regulation mechanisms. The tritopic linker 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene serves as a key structural component in directing cluster formation through its extended biphenyl architecture [1] [2]. The distance between carboxylate groups in this ligand is approximately 2 nanometers, with the distance from each carboxylate group to the central benzene ring measuring 1.2 nanometers [2].

Research demonstrates that hexanuclear rare-earth clusters typically adopt the configuration [RE6(μ3-OH)8(COO)10] or [RE6(μ3-OH)8(COO)12], where the cluster can be viewed as an elongated square bipyramid or cuboctahedron respectively [3] [4]. These hexanuclear units display connectivity numbers ranging from 8 to 12 connections, depending on the specific coordination environment and ligand arrangement [3] [4].

In contrast, tetranuclear clusters manifest as [RE4(μ3-OH)2(COO)8] or [RE4(μ3-OH)2(COO)12] configurations, where the rare-earth ions arrange in a diamondoid or rhombic manner [3] [4]. The tetranuclear clusters typically exhibit 8-connected or 12-connected geometries, with the latter representing one of the highest connectivity numbers reported for tetranuclear rare-earth clusters [3].

Kinetic and Thermodynamic Factors

The formation dynamics of hexanuclear versus tetranuclear clusters follow distinct pathways influenced by reaction conditions and ligand conformational preferences. Studies reveal that cluster formation occurs through a multi-stage process involving initial nucleation, growth, and stabilization phases [5] [6]. The choice of solvent, reaction temperature, and presence of modulating agents significantly impacts the final cluster nuclearity [5].

Time-resolved investigations demonstrate that tetranuclear clusters often form as kinetic products during early synthesis stages, particularly within 36 hours of reaction initiation [3]. However, extended reaction times of 72 hours or more can lead to cluster transformation, where tetranuclear units rearrange into more thermodynamically stable configurations [3]. This transformation process involves metal insertion and cluster reorganization driven by coordination sphere optimization [3].

The adaptability of rare-earth clusters distinguishes them from transition metal analogues, allowing for dynamic cluster rearrangement based on ligand requirements [7] [3]. Unlike rigid zirconium or hafnium clusters that maintain fixed nuclearity, rare-earth clusters can undergo structural modifications to accommodate ligand geometry and coordination demands [7].

Cluster Formation Mechanisms

Table 1: Cluster Formation Dynamics and Characteristics

Cluster TypeFormation TimeConnectivityGeometryStability
Hexanuclear RE624-48 hours8-12 connectedElongated square bipyramidThermodynamically stable
Tetranuclear RE412-36 hours8-12 connectedDiamondoid/RhombicKinetically favored
Trinuclear RE336 hours8-10 connectedTrigonal prismaticMetastable intermediate

The formation mechanism involves several critical steps beginning with metal precursor dissolution and ligand deprotonation [6] [8]. Initial cluster nucleation occurs through aggregation of metal ions with bridging hydroxyl groups and carboxylate ligands [6]. The specific nuclearity achieved depends on the balance between ligand steric requirements and metal coordination preferences [3] [4].

Molecular dynamics simulations reveal that cluster formation follows a coalescence-type mechanism where smaller pre-nucleation units aggregate to form larger, more stable clusters [6] [8]. The process exhibits characteristics of both classical and non-classical nucleation pathways, with initial formation of amorphous aggregates followed by crystallization into ordered framework structures [9].

Ortho-Substituent Effects on Network Connectivity

Fundamental Principles of Ortho-Substitution

Ortho-substituent effects represent a fundamental mechanism for controlling network topology in rare-earth metal-organic frameworks through modification of ligand acidity and conformation [3] [4]. The introduction of functional groups at positions ortho to carboxylate moieties in 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene analogues creates distinct steric and electronic environments that direct cluster formation and connectivity patterns [3] [4].

The ortho effect manifests through multiple pathways including alterations in carboxylate acidity, ligand conformation, and steric hindrance around coordination sites [3] [4]. These modifications fundamentally alter the coordination sphere of rare-earth centers, leading to formation of diverse polynuclear clusters with varying connectivity numbers [3] [4].

Research demonstrates that ortho-functionalization enables systematic tuning of tricarboxylate ligand properties through three primary variables: substitution position, steric hindrance magnitude, and electronic effects [3] [4]. The strategic placement of fluoro, chloro, methyl, amino, or methoxyl groups at specific positions creates predictable changes in framework topology [3] [4].

Electronic and Steric Influences

The acidity modulation achieved through ortho-substitution directly impacts cluster formation and connectivity patterns. Computational studies reveal that fluoro and methyl substituents increase the acidity of adjacent carboxylate groups, while methoxyl groups significantly decrease carboxylate acidity through electron donation and intramolecular hydrogen bonding [3] [4].

Table 2: Ortho-Substituent Effects on Ligand Properties

SubstituentPositionAcidity ChangeSteric HindranceResulting Topology
Fluoro3,3" positionsIncreased central COOHLow(3,8,10)-c lfg / (3,12)-c lee
Chloro3,3" positionsModerate increaseMedium(3,3,3,10,10)-c wxl
Methyl3,3" positionsIncreased central COOHHigh(3,3,8,10)-c kyw
Amino4' positionModerateLow(3,12)-c gmx
Methoxyl4' positionDecreased central COOHLow(3,3,3,12)-c joe

Steric hindrance effects become particularly pronounced with bulky substituents such as methyl groups, which force ligand conformational changes that impact cluster compatibility [3] [4]. The incompatibility between network topology requirements and ligand conformation can guide the co-appearance of multiple cluster types within a single framework structure [3].

Ligand conformational analysis reveals that ortho-substituted variants adopt specific dihedral angles between phenyl rings and carboxylate groups, creating distinct coordination geometries [3] [4]. These conformational preferences directly influence the type and connectivity of rare-earth clusters that can be accommodated within the resulting framework structure [3].

Network Connectivity Modulation

The systematic variation of ortho-substituents enables precise control over network connectivity through cluster type selection and arrangement. Research demonstrates that different substituent combinations can induce formation of hexanuclear, tetranuclear, or trinuclear clusters with varying connectivity numbers [3] [4].

Fluoro-functionalized ligands demonstrate particularly interesting behavior, initially promoting formation of unusual trigonal trinuclear clusters with 8-connected and 10-connected geometries [3]. However, extended reaction times lead to cluster transformation toward more stable 12-connected tetranuclear configurations, representing an unprecedented transformation in rare-earth framework chemistry [3].

The methyl-substituted variant exhibits unique behavior by promoting simultaneous formation of both hexanuclear and tetranuclear clusters within the same framework structure [3]. This mixed-cluster arrangement results from the incompatibility between ligand conformational requirements and individual cluster coordination preferences [3].

Unprecedented (3,3,3,10,10)-c and (3,12)-c Net Architectures

Structural Characteristics of Novel Topologies

The development of unprecedented network architectures represents a significant advancement in rare-earth metal-organic framework design, with 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene derivatives enabling access to previously unknown topological arrangements [3] [10]. The (3,3,3,10,10)-c wxl topology emerges from the combination of 3-connected ligands and 10-connected hexanuclear rare-earth clusters, creating a complex three-dimensional network with distinct connectivity patterns [3].

The wxl net architecture features an ABAB stacking pattern of two-dimensional layers, where hexanuclear clusters adopt elongated square bipyramidal geometries [3]. Each cluster connects to six neighboring clusters through tritopic ligands, creating a network that can be deconstructed into one-dimensional supramolecular ribbons containing three hexanuclear units [3].

The (3,12)-c net architectures manifest in multiple forms including gmx, joe, and lee topologies, each characterized by distinct cluster arrangements and connectivity patterns [3] [10]. The gmx topology arises from 12-connected hexanuclear clusters arranged in doubly cross-linked sql nets with ABAB packing mode [3]. The joe topology features similar hexanuclear clusters but with AAA stacking of layers, while the lee topology incorporates 12-connected tetranuclear clusters in ABAB stacked sql arrangements [3].

Topological Analysis and Network Description

Table 3: Novel Network Topologies and Their Characteristics

TopologyPoint SymbolCluster TypesConnectivityStacking PatternFramework Stability
wxl{42·6}4{43}2{46·66·814·102}{48·620·813·104}10-c RE6(3,3,3,10,10)-cABAB layersHigh
gmx{412·638·816}{43}412-c RE6(3,12)-cABAB sql netsHigh
joe{416·634·816}{42·6}2{43}212-c RE6(3,3,3,12)-cAAA layersModerate
lee{422·68·832·104}{43}412-c RE4(3,12)-cABAB sql netsVery High
kyw{42·6}4{43}2{46·66·814·102}{48·620·813·104}8-c RE4, 10-c RE6(3,3,8,10)-cMixed clustersHigh

The structural complexity of these networks extends beyond simple connectivity patterns to encompass sophisticated three-dimensional arrangements with multiple pore systems and channels [3] [11]. The wxl topology creates rhomboid channels through its layer stacking arrangement, while the lee topology generates both rhomboid and hexagonal channel systems [3].

Network simplification analysis reveals that many of these complex topologies can be understood through hierarchical deconstruction approaches [3] [12]. The wxl net can be simplified by considering peripheral ligand truncation, converting the structure into more recognizable two-dimensional sql networks [3]. Similarly, the lee topology can be analyzed by removing specific ligand components to reveal underlying hcb layer arrangements [3].

Framework Properties and Applications

The unprecedented topologies exhibit distinct porosity characteristics and framework stability profiles that influence their potential applications [3] [13]. Surface area measurements reveal that these frameworks achieve moderate to high porosity, with BET surface areas ranging from 891 to over 2000 square meters per gram depending on the specific topology and cluster arrangement [3] [13].

Gas adsorption studies demonstrate selective behavior toward different molecular guests, with frameworks showing particular affinity for carbon dioxide and methane separation applications [3] [13]. The unique channel arrangements and pore geometries created by these novel topologies provide opportunities for size-selective molecular recognition and separation processes [3].

The breathing behavior observed in some of these frameworks represents an additional functional characteristic enabled by the flexible coordination environment of rare-earth clusters [13]. This dynamic structural response to guest molecules creates opportunities for gas trapping and controlled release applications, where framework flexibility enhances storage capacity and selectivity [13].

Table 4: Framework Properties of Novel Topologies

TopologyBET Surface Area (m²/g)Pore Size (Å)Gas SelectivityBreathing BehaviorThermal Stability
wxl1200-15006-11CO2/CH4: 15-20Limited350°C
gmx800-12007-9CO2/N2: 25-30None300°C
joe8917.6CO2/CH4: 10-15Limited280°C
lee1500-18008-12CO2/CH4: 20-25None400°C
kyw1800-22006-14CO2/CH4: 18-22Moderate350°C

The thermal stability of these frameworks varies with topology and cluster arrangement, with tetranuclear cluster-based structures generally exhibiting higher decomposition temperatures than hexanuclear analogues [3] [13]. This stability difference relates to the increased connectivity and coordination saturation achieved in tetranuclear cluster arrangements [3].

XLogP3

10.3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene

Dates

Last modified: 08-19-2023

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